molecular formula C9H11N3O B3379457 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile CAS No. 158387-00-9

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B3379457
CAS No.: 158387-00-9
M. Wt: 177.2 g/mol
InChI Key: KGNFWMCFDNESHB-UHFFFAOYSA-N
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Description

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile is a nitrile-functionalized propanenitrile derivative featuring a 1,3,5-trimethylpyrazole moiety at the β-keto position. This compound is notable for its sterically hindered pyrazole ring, which is substituted with three methyl groups at positions 1, 3, and 3. However, commercial availability of this compound has been discontinued .

Properties

IUPAC Name

3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-9(8(13)4-5-10)7(2)12(3)11-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNFWMCFDNESHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method .

Chemical Reactions Analysis

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it has been shown to interact with the active site of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogues primarily differ in the substituents on the pyrazole ring or the β-keto position. Key comparisons include:

Compound Substituents Key Functional Groups
Target compound 1,3,5-Trimethylpyrazole β-keto, nitrile
3-Oxo-3-pyrrolidin-1-yl-propionitrile Pyrrolidinyl β-keto, nitrile, tertiary amine
3-Oxo-3-piperidin-1-yl-propionitrile Piperidinyl β-keto, nitrile, tertiary amine
2-Cyano-N-cyclohexyl-acetamide Cyclohexylamide Nitrile, amide
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-... 5-Amino-3-hydroxypyrazole, benzalydine β-keto, nitrile, hydroxyl, amine, C=N
  • Hydrogen Bonding: Unlike compounds with hydroxyl or amino groups (e.g., the benzalydine derivative in ), the target compound lacks hydrogen-bond donors, which may reduce its crystallinity or solubility in polar solvents .

Physicochemical Properties

Property Target Compound 3-Oxo-3-pyrrolidin-1-yl-propionitrile Benzalydine Derivative
Melting Point Not reported Not reported 180–183°C
IR Absorption (cm⁻¹) Likely ~2220 (CN), ~1689 (CO) Similar nitrile/ketone signals 2223 (CN), 1689 (CO), 1655 (C=N)
NMR Features Not available Not available δ 4.45 (NH2), 10.28 (OH)
  • Spectroscopic Trends : The nitrile group (~2220 cm⁻¹) and ketone (~1689 cm⁻¹) are consistent across analogues, but the benzalydine derivative shows additional C=N stretching at 1655 cm⁻¹ .
  • Thermal Stability : The high melting point of the benzalydine derivative (180–183°C) suggests strong intermolecular interactions (e.g., hydrogen bonding), absent in the target compound .

Biological Activity

Overview

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile is a pyrazole derivative with the molecular formula C9H11N3O. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrazole ring with three methyl substitutions and a nitrile group attached to a propanone moiety, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical targets. It has been suggested that related compounds exhibit a favorable binding pattern within the lmptr1 pocket, a known target for antileishmanial activity. The mode of action involves lower binding free energy, indicating strong affinity for the target site, which is crucial for efficacy against pathogens like Leishmania.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antileishmanial Activity : Related compounds have shown significant antipromastigote activity, outperforming standard treatments in laboratory settings. This suggests potential use in treating leishmaniasis.
  • Antimalarial Properties : Pyrazole derivatives are often noted for their antimalarial effects, indicating that this compound may also exhibit similar activity.

Case Studies and Research Findings

A variety of studies have explored the biological activities of pyrazole derivatives, including this compound. Here are some notable findings:

Study Findings
Study on Antileishmanial ActivityDemonstrated superior antipromastigote activity compared to standard drugs at varying concentrations.
Screening Assay DevelopmentHigh concentrations (50 μM) of related compounds resulted in significant inhibition of target protein secretion in pathogenic bacteria .
Chemical Reaction AnalysisThe compound undergoes various reactions including oxidation and reduction, which can influence its biological activity.

The synthesis of this compound typically involves cyclocondensation reactions with α, β-unsaturated aldehydes or ketones. Catalysts such as vitamin B1 enhance the reaction efficiency and yield. Understanding these synthetic pathways is essential for developing analogs with optimized biological activities.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in Chloroform-dd) resolve the pyrazole ring protons (~5.9–6.3 ppm) and nitrile carbon signals (~110–120 ppm). Coupling patterns confirm substituent positions .
  • IR Spectroscopy : Strong absorption bands near 2228 cm⁻¹ (C≡N stretch) and 1606 cm⁻¹ (C=O stretch) are diagnostic .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R factors <0.05 indicating high precision. Twinned data or high-resolution datasets require specialized refinement protocols .

How can researchers resolve crystallographic data discrepancies in its structure?

Advanced Research Question
Discrepancies in crystallographic data (e.g., disordered pyrazole rings) are addressed via:

  • Multi-zone Refinement : Separate refinement of overlapping electron density regions using SHELXL.
  • Twinned Data Handling : Apply twin laws (e.g., HKLF 5 format) and detwinning algorithms in SHELXE.
  • Validation Tools : Use PLATON or CCDC tools to check for missed symmetry or hydrogen-bonding inconsistencies .

What strategies optimize reaction yields in its synthesis?

Advanced Research Question

  • Temperature Control : Low temperatures (0–5 °C) stabilize reactive intermediates (e.g., azido intermediates) .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates the product with >88% yield. Dry-loading on Celite improves separation .
  • Catalyst Screening : Piperidine or TFA enhances cyclocondensation efficiency, reducing reaction times from hours to minutes .

What safety precautions are necessary when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2/2A irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can researchers investigate its reactivity in nucleophilic addition reactions?

Advanced Research Question

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC under varying conditions (pH, solvent polarity).
  • Substituent Effects : Compare reactivity with analogs (e.g., 3-oxo-3-piperidin-1-yl-propionitrile) to assess steric/electronic influences .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) or trapping intermediates (e.g., with TEMPO) elucidates reaction pathways .

How does computational modeling aid in studying its electronic properties?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles. Compare with crystallographic data .
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess electrophilicity of the nitrile group.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

What in vitro assays assess its potential bioactivity?

Advanced Research Question

  • Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATP depletion monitoring).
  • Apoptosis Markers : Western blotting for caspase-3/9 activation confirms mechanistic pathways .

Notes

  • Methodological Focus : Emphasized experimental design, structural analysis, and advanced techniques (e.g., SHELX refinement, DFT).
  • Contradictions : No direct toxicity data for the compound; inferred safety protocols from structurally related nitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile
Reactant of Route 2
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3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile

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